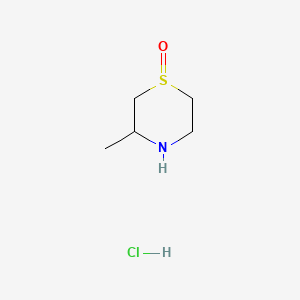
3-Methyl-1lambda4-thiomorpholin-1-onehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1lambda4-thiomorpholin-1-onehydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and a hydrochloride group that enhances its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1lambda4-thiomorpholin-1-onehydrochloride typically involves the reaction of thiomorpholine with methylating agents under controlled conditions. The process may include steps such as:
Methylation: Thiomorpholine is reacted with a methylating agent like methyl iodide in the presence of a base such as sodium hydroxide.
Oxidation: The resulting product is then oxidized using an oxidizing agent like hydrogen peroxide to form the desired compound.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is typically automated and monitored to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1lambda4-thiomorpholin-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1lambda4-thiomorpholin-1-onehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-1lambda4-thiomorpholin-1-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Cellular Functions: Affecting cellular functions such as metabolism, proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiomorpholine: A sulfur-containing heterocycle similar to the core structure of 3-Methyl-1lambda4-thiomorpholin-1-onehydrochloride.
Methylthiomorpholine: A methylated derivative of thiomorpholine.
Thiomorpholine N-oxide: An oxidized form of thiomorpholine.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it particularly useful in various applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C5H12ClNOS |
|---|---|
Molekulargewicht |
169.67 g/mol |
IUPAC-Name |
3-methyl-1,4-thiazinane 1-oxide;hydrochloride |
InChI |
InChI=1S/C5H11NOS.ClH/c1-5-4-8(7)3-2-6-5;/h5-6H,2-4H2,1H3;1H |
InChI-Schlüssel |
CNYCIUGOHTYUBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CS(=O)CCN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


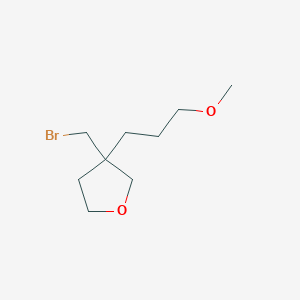
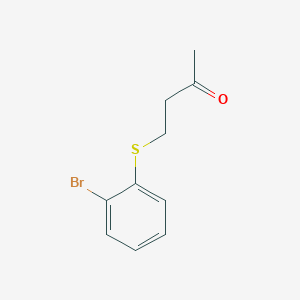

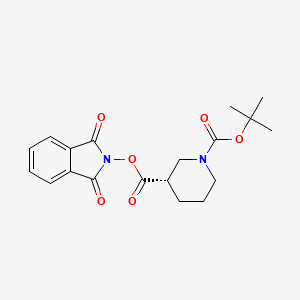
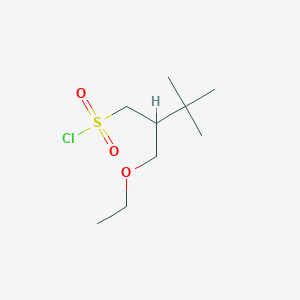
![3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566996.png)
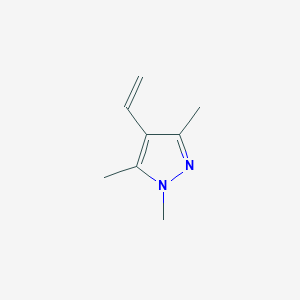

![Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate](/img/structure/B13567005.png)
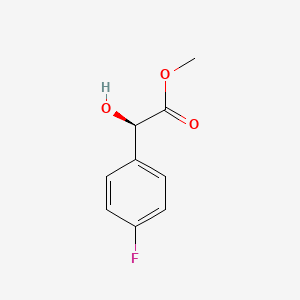

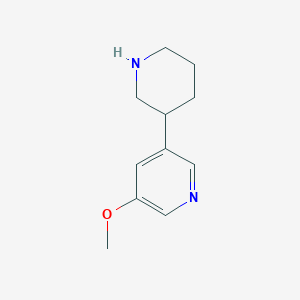
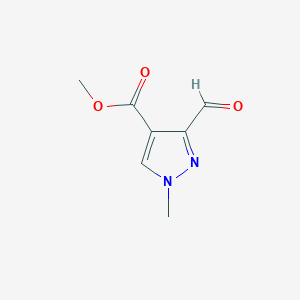
![1-{Spiro[3.3]heptan-2-yl}ethan-1-amine](/img/structure/B13567024.png)
